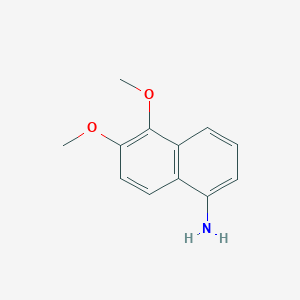
2-Naphthylamine, 5,6-dimethoxy-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Naphthylamine, 5,6-dimethoxy- is a chemical compound belonging to the class of naphthylamines Naphthylamines are derivatives of naphthalene, which consist of two fused benzene rings This compound is characterized by the presence of two methoxy groups (-OCH₃) attached to the naphthalene ring at positions 5 and 6, and an amino group (-NH₂) at position 2
Preparation Methods
The synthesis of 2-Naphthylamine, 5,6-dimethoxy- typically involves the following steps:
Starting Material: The synthesis begins with 2-naphthol, which is commercially available.
Methoxylation: The 2-naphthol undergoes methoxylation to introduce methoxy groups at positions 5 and 6. This can be achieved using methanol and a suitable catalyst under controlled conditions.
Amination: The methoxylated intermediate is then subjected to amination to introduce the amino group at position 2.
Industrial production methods for this compound may involve similar steps but are optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
2-Naphthylamine, 5,6-dimethoxy- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form ortho-carboxy-hydrocinnamic acid. Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Substitution: The amino group can participate in substitution reactions, such as diazotization, where it is converted to a diazonium salt using nitrous acid (HNO₂). This diazonium salt can further react with various nucleophiles to form different substituted products.
Scientific Research Applications
2-Naphthylamine, 5,6-dimethoxy- has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of dyes and pigments. The compound’s ability to undergo various chemical reactions makes it valuable in organic synthesis.
Industry: It is used in the production of rubber antioxidants and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Naphthylamine, 5,6-dimethoxy- involves its interaction with molecular targets and pathways. For instance, its derivatives can inhibit enzymes or interact with cellular receptors, leading to various biological effects. The compound’s structure allows it to participate in redox reactions, which can influence cellular processes such as oxidative stress and inflammation .
Comparison with Similar Compounds
2-Naphthylamine, 5,6-dimethoxy- can be compared with other naphthylamine derivatives, such as:
2-Naphthylamine: Lacks the methoxy groups and is known for its use in dye production but is also a known carcinogen.
1-Naphthylamine: Another isomer with different substitution patterns, used in similar applications but with distinct chemical properties.
2,5-Dimethoxyphenethylamine: Contains methoxy groups but differs in its overall structure and applications, primarily used in pharmaceutical research.
The presence of methoxy groups in 2-Naphthylamine, 5,6-dimethoxy- enhances its chemical reactivity and potential biological activities, making it unique among its peers.
Properties
CAS No. |
23922-96-5 |
|---|---|
Molecular Formula |
C12H13NO2 |
Molecular Weight |
203.24 g/mol |
IUPAC Name |
5,6-dimethoxynaphthalen-1-amine |
InChI |
InChI=1S/C12H13NO2/c1-14-11-7-6-8-9(12(11)15-2)4-3-5-10(8)13/h3-7H,13H2,1-2H3 |
InChI Key |
OXDJLMVTXLXCHL-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C2=C(C=C1)C(=CC=C2)N)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















